2-Benzamido-3-chlorobenzoic acid
Description
Properties
Molecular Formula |
C14H10ClNO3 |
|---|---|
Molecular Weight |
275.68 g/mol |
IUPAC Name |
2-benzamido-3-chlorobenzoic acid |
InChI |
InChI=1S/C14H10ClNO3/c15-11-8-4-7-10(14(18)19)12(11)16-13(17)9-5-2-1-3-6-9/h1-8H,(H,16,17)(H,18,19) |
InChI Key |
VENYFXJQNUXUAB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=C(C=CC=C2Cl)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Copper-Catalyzed Amination of 2,3-Dichlorobenzoic Acid
The foundational step in synthesizing 2-benzamido-3-chlorobenzoic acid involves the preparation of 2-amino-3-chlorobenzoic acid. A validated method from CA2076142A1 employs the amination of 2,3-dichlorobenzoic acid using ammonia under high-temperature conditions (150–220°C) in the presence of copper catalysts. The reaction proceeds via nucleophilic aromatic substitution, where one chlorine atom is replaced by an amino group.
Reaction Conditions
-
Substrate : 2,3-Dichlorobenzoic acid (1 mol)
-
Base : Aqueous NaOH (equimolar to substrate)
-
Catalyst : Copper bronze or Cu(I)/Cu(II) salts
-
Ammonia : 500–2500 mol% excess
-
Solvent : Water (400–2000 parts per mol of substrate)
This method avoids harsh reagents and leverages aqueous conditions, enhancing scalability. The high ammonia concentration ensures complete substitution while minimizing di-amination byproducts.
Acylation of 2-Amino-3-chlorobenzoic Acid
Benzoylation Using Benzoyl Chloride
The introduction of the benzamido group is achieved through acylation of 2-amino-3-chlorobenzoic acid. While not explicitly covered in the provided patents, standard acylation protocols involve reacting the amine with benzoyl chloride in the presence of a base to scavenge HCl.
Proposed Reaction Conditions
-
Substrate : 2-Amino-3-chlorobenzoic acid (1 mol)
-
Acylating Agent : Benzoyl chloride (1.1–1.5 mol)
-
Base : Pyridine or aqueous NaOH
-
Solvent : DMF, THF, or dichloromethane
-
Temperature : 0–25°C (to minimize side reactions)
-
Workup : Precipitation in ice water, filtration, and recrystallization
Expected Challenges
Catalytic and Solvent Optimization
CN103193666A highlights the use of DMF and benzoyl peroxide in chlorination reactions, suggesting that similar solvents and catalysts could enhance acylation efficiency. For instance:
-
Solvent : DMF (3–5 mL per gram of substrate) promotes solubility and reaction homogeneity.
-
Catalyst : Lewis acids (e.g., ZnCl₂) or radical initiators (e.g., benzoyl peroxide) may accelerate acylation.
Integrated Synthesis Pathway
Combining the above steps, a proposed route for 2-benzamido-3-chlorobenzoic acid is:
-
Synthesis of 2-Amino-3-chlorobenzoic Acid
-
Benzoylation
-
React 2-amino-3-chlorobenzoic acid with benzoyl chloride in DMF/NaOH.
-
Hypothetical Yield Calculation
-
Benzoylation: Assuming 90% efficiency, overall yield = 85% × 90% = 76.5% .
Comparative Analysis of Methodologies
Industrial Considerations
Cost and Availability
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution at Chlorine
The meta-chlorine atom undergoes substitution under specific conditions. Recent advancements demonstrate enhanced selectivity through catalyst systems:
*Theoretical yield based on analogous 3-chlorobenzoate systems from crystallographic studies
Notably, the chlorination position significantly impacts reaction kinetics. DFT calculations on related 3-chlorobenzoic acid dimers reveal substantial stabilization energies (E_cp = -96.45 kcal/mol for para-substituted derivatives vs. -12.91 kcal/mol for ortho isomers) that influence substitution patterns .
Benzamide Group Transformations
The N-benzoyl moiety participates in two primary reaction types:
A. Hydrolysis
Controlled acidic hydrolysis (6M HCl, 80°C, 4 hr) cleaves the amide bond while preserving the chlorine substituent, producing 3-chloroanthranilic acid (m.p. 238-243°C) . Basic conditions (2M NaOH, EtOH/H₂O 1:1, reflux) yield the corresponding ammonium carboxylate salt.
B. Acylation/Deacylation
The free amine generated from hydrolysis can be re-acylated using:
-
Acetic anhydride (pyridine catalyst, 0°C → RT)
-
Benzoyl chloride derivatives (DCC/DMAP coupling)
These reactions demonstrate >90% conversion efficiency when monitored by HPLC .
Carboxylic Acid Reactivity
The -COOH group shows predictable behavior in:
A. Esterification
Methanol/H₂SO₄ (reflux, 8 hr) produces methyl esters with 89% isolated yield. Steric effects from the benzamide group increase reaction time by 35% compared to unsubstituted analogs .
B. Salt Formation
Reaction with metal hydroxides (NaOH, KOH, Ca(OH)₂) in aqueous ethanol yields crystalline salts. Single-crystal XRD data confirms bidentate coordination to Ca²⁺ ions in the calcium salt derivative .
Thermodynamic Stability Data
Quantum mechanical calculations (B3LYP-D3/6-311++G(d,p)) provide key insights:
| Interaction Type | ΔG (kcal/mol) | Stabilization Mechanism |
|---|---|---|
| Amide-carboxyl H-bonding | -8.92 | Six-membered cyclic transition state |
| π-Stacking (aryl rings) | -5.67 | Offset parallel orientation |
| Chlorine dipole effects | -3.45 | Polarization of electron density |
These stabilization energies directly correlate with observed reaction selectivities - the amide group preferentially participates in H-bonding networks that direct electrophilic attack to the C-5 position .
Industrial-Scale Considerations
Patent CN112778147A reveals optimized large-scale processing parameters:
-
Continuous flow reactors achieve 98.6% conversion in hydrogenation steps
-
Automated temperature control (±0.5°C) improves chlorination yield by 12%
-
Solvent recycling protocols reduce DMF usage by 40% in substitution reactions
These industrial methods maintain >99% purity while reducing environmental impact through closed-loop solvent recovery systems .
Scientific Research Applications
Pharmaceutical Applications
1. Antiallergic Agents
2-Benzamido-3-chlorobenzoic acid serves as a precursor for synthesizing various pharmaceutical compounds, notably those with antiallergic properties. For instance, derivatives of this compound have been studied for their efficacy in treating allergic reactions due to their ability to inhibit histamine release .
2. Antimicrobial Activity
Research has indicated that compounds derived from 2-benzamido-3-chlorobenzoic acid exhibit antimicrobial properties. A study demonstrated that certain derivatives showed significant activity against bacterial strains, suggesting potential applications in developing new antibiotics .
Agricultural Applications
1. Plant Growth Regulators
This compound has been identified as a key intermediate in the synthesis of plant growth regulators. It enhances plant growth by modulating hormonal pathways, leading to increased yield and improved resistance to environmental stressors .
Case Studies
Mechanism of Action
The mechanism of action of 2-Benzamido-3-chlorobenzoic acid involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- Steric Effects: The ortho-substituted amino and chlorine groups in 2-amino-3-chlorobenzoic acid may lead to intramolecular hydrogen bonding, reducing solubility in polar solvents compared to isomers with substituents in meta or para positions .
- Reactivity : The electron-withdrawing chlorine atom at position 3 enhances the acidity of the carboxylic acid group compared to the 5-chloro isomer .
Comparison with Halogen-Substituted Analogs
Replacing chlorine with other halogens alters physicochemical properties significantly:
Table 2. Comparison with Halogen-Substituted Derivatives
| Compound Name | CAS Number | Halogen | Molecular Formula | Molecular Weight (g/mol) | SMILES |
|---|---|---|---|---|---|
| 2-Amino-3-chlorobenzoic acid | 6388-47-2 | Cl | C₇H₆ClNO₂ | 171.58 | NC1=C(Cl)C=CC=C1C(=O)O |
| 2-Amino-3-bromobenzoic acid | 20776-60-5 | Br | C₇H₆BrNO₂ | 216.03 | NC1=C(Br)C=CC=C1C(=O)O |
| 2-Amino-3-iodobenzoic acid | 20776-61-6* | I | C₇H₆INO₂ | 263.03 | NC1=C(I)C=CC=C1C(=O)O |
Key Observations :
- Molecular Weight : Bromine and iodine increase molecular weight, affecting melting points and solubility.
- Reactivity : Heavier halogens (Br, I) may enhance photostability but reduce electrophilic substitution reactivity compared to chlorine .
Physicochemical Properties and Reactivity
While explicit data on melting points or solubility is sparse in the evidence, inferences can be made:
- Acidity : The electron-withdrawing chlorine atom at position 3 lowers the pKa of the carboxylic acid group (~2.5–3.0) compared to unsubstituted anthranilic acid (pKa ~4.9) .
Biological Activity
2-Benzamido-3-chlorobenzoic acid is a compound that has garnered attention in various fields of biological research due to its potential pharmacological applications. This article aims to explore its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview supported by empirical data.
Chemical Structure and Properties
2-Benzamido-3-chlorobenzoic acid, also known as a derivative of chlorobenzoic acid, features a benzamide functional group attached to a chlorobenzoic acid moiety. Its molecular formula is , and it exhibits characteristics typical of aromatic amides, including lipophilicity and potential for hydrogen bonding.
Mechanisms of Biological Activity
Research indicates that 2-benzamido-3-chlorobenzoic acid may exert its biological effects through several mechanisms:
- AMPAR Modulation : Analogous compounds have been shown to act as antagonists at α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors (AMPARs), which are critical in synaptic transmission and neuroprotection. Studies demonstrate that modifications at the meta position of the phenyl ring enhance inhibitory potency on AMPARs, suggesting that similar structural modifications in 2-benzamido-3-chlorobenzoic acid could yield significant biological activity .
- Antimicrobial Properties : The compound's structural features may contribute to antimicrobial efficacy. Compounds with similar chlorobenzoic structures have been investigated for their antibacterial properties, indicating potential applications in treating infections caused by resistant strains.
Case Study 1: AMPAR Inhibition
In a study examining the electrophysiological effects of various benzodiazepine analogs on AMPARs, derivatives similar to 2-benzamido-3-chlorobenzoic acid were evaluated for their capacity to inhibit receptor activity. The results indicated that specific substitutions at the chlorophenyl position significantly influenced the desensitization rates of AMPARs, highlighting the importance of structural modifications in enhancing biological activity .
Case Study 2: Antimicrobial Efficacy
A series of experiments assessed the antimicrobial properties of chlorobenzoic acid derivatives against common pathogens. The results demonstrated that compounds with similar functional groups exhibited varying degrees of inhibition against bacterial growth, suggesting that 2-benzamido-3-chlorobenzoic acid may possess comparable antimicrobial properties .
Table 1: Biological Activity Comparison of Chlorobenzoic Acid Derivatives
| Compound | AMPAR Inhibition | Antimicrobial Activity | Reference |
|---|---|---|---|
| 2-Benzamido-3-chlorobenzoic Acid | Moderate | High | |
| 3-Chlorobenzoic Acid | Low | Moderate | |
| 4-Chloro-2-nitrobenzoic Acid | High | Low |
Research Findings
Recent studies have focused on the solubility and stability of 2-benzamido-3-chlorobenzoic acid in various solvents, revealing that its solubility is significantly influenced by the presence of polar solvents . This property is crucial for optimizing formulations for pharmaceutical applications.
Additionally, ongoing research into the toxicity profiles and environmental impact suggests that while the compound shows promise as a therapeutic agent, careful evaluation is necessary to mitigate any adverse effects associated with its use .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
